

# Stability and storage of 1,1-Diacetylcylopropane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1,1-Diacetylcylopropane**

Cat. No.: **B115079**

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Storage of **1,1-Diacetylcylopropane**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1,1-Diacetylcylopropane** is a valuable synthetic intermediate characterized by a strained cyclopropane ring geminally substituted with two acetyl groups. This unique structural arrangement, combining high ring strain with  $\beta$ -diketone functionality, dictates its reactivity and stability profile. This guide provides a comprehensive analysis of the factors governing the stability of **1,1-Diacetylcylopropane**, outlines field-proven protocols for its optimal storage and handling, and offers a methodology for its stability assessment. Understanding these principles is critical for ensuring the integrity of the material, achieving reproducible experimental outcomes, and maintaining safety in the laboratory.

## Introduction and Molecular Profile

**1,1-Diacetylcylopropane** (CAS No. 695-70-5) is an organic compound recognized for its utility as a building block in various synthetic pathways.<sup>[1][2]</sup> Its chemical structure features a three-membered carbon ring, which is inherently strained, and two acetyl groups attached to the same carbon atom. This combination imparts a unique reactivity profile that is leveraged in the synthesis of more complex molecules.

The molecule's physical form is typically an oil.[1][2] Its properties are a direct consequence of its structure, influencing how it must be handled and stored to prevent degradation and ensure the validity of research outcomes.

## Core Chemical Structure

The fundamental structure of **1,1-Diacetylcyclopropane** is key to understanding its behavior. The diagram below illustrates its atomic arrangement and the inherent strain within the cyclopropane ring.

Caption: Chemical structure of **1,1-Diacetylcyclopropane**.

## Physicochemical Properties and Safety Data

A summary of key quantitative data is essential for safe handling and experimental design. The following table consolidates available information from technical data sheets.

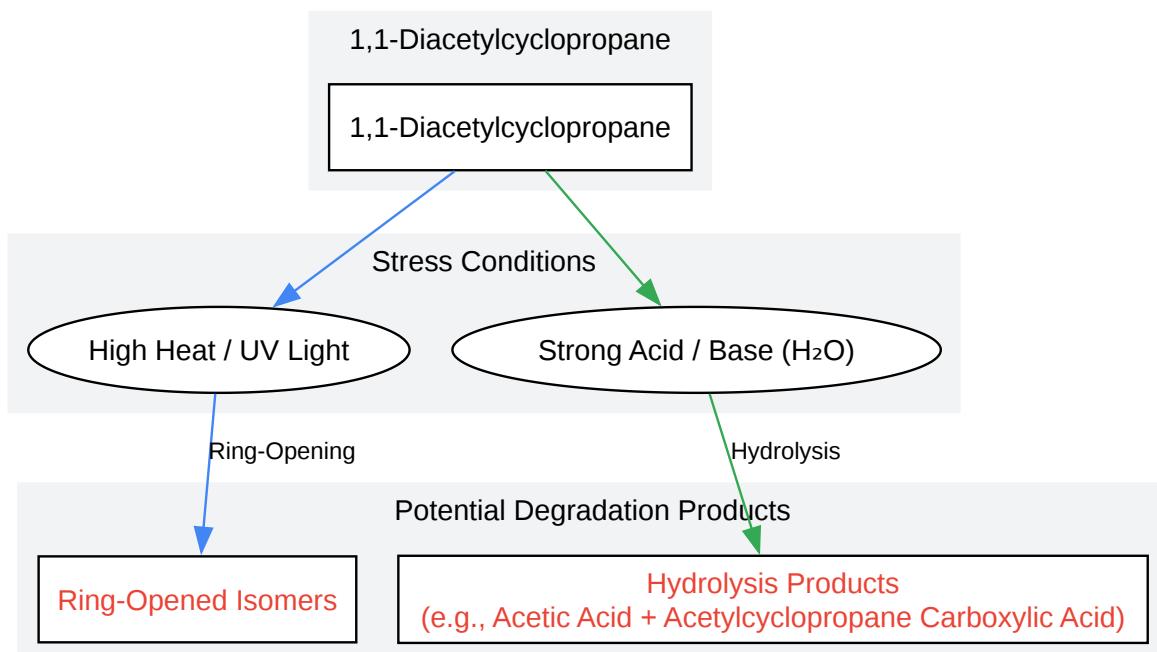
| Property          | Value                                         | Source                     |
|-------------------|-----------------------------------------------|----------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>10</sub> O <sub>2</sub> | PubChem[3]                 |
| Molecular Weight  | 126.15 g/mol                                  | PubChem[3]                 |
| Physical Form     | Oil                                           | ChemicalBook[1][2]         |
| Boiling Point     | 192.5 °C at 760 mmHg; 74.0-74.5 °C at 8 Torr  | ECHEMI[4], ChemicalBook[1] |
| Density           | 1.104 g/cm <sup>3</sup>                       | ECHEMI[4]                  |
| Flash Point       | 67.5 °C                                       | ECHEMI[4]                  |
| Solubility        | Dichloromethane, Ethyl Acetate, Hexane        | ChemicalBook[1]            |

## Scientific Pillars of Stability

The stability of **1,1-Diacetylcyclopropane** is not governed by a single factor but is rather an interplay of its structural features: the strained cyclopropane ring and the reactive β-diketone moiety.

## Inherent Ring Strain

The three-membered ring of cyclopropane forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for  $sp^3$  hybridized carbons.<sup>[5][6]</sup> This creates substantial angle strain, making the ring susceptible to opening under conditions that can relieve this strain, such as high thermal energy or certain chemical reactions.<sup>[7][8]</sup> While cyclopropane itself is thermally stable to a degree, the presence of activating functional groups like the two acetyl moieties can influence this stability.


## Reactivity of the $\beta$ -Diketone Moiety

The 1,3-dicarbonyl arrangement, commonly known as a  $\beta$ -diketone, is a highly versatile functional group. However, this reactivity also presents stability challenges.

- Keto-Enol Tautomerism:  $\beta$ -Diketones exist in equilibrium between their keto and enol forms.<sup>[9]</sup> This equilibrium is sensitive to the solvent environment. While not a degradation pathway itself, the presence of the enol form can open up different reaction pathways.
- Hydrolytic Sensitivity: The  $\beta$ -diketone structure can be susceptible to cleavage via hydrolysis, particularly under strong acidic or basic conditions.<sup>[10][11][12]</sup> This can lead to the breakdown of the molecule and the formation of impurities.

## Potential Decomposition Pathways

Given its structure, two primary decomposition pathways are plausible under adverse conditions. Understanding these pathways is crucial for defining appropriate storage and handling procedures.



[Click to download full resolution via product page](#)

Caption: Plausible degradation pathways for **1,1-Diacetylclopropane**.

## Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of **1,1-Diacetylclopropane**, a self-validating system of storage and handling must be implemented. The causality behind these recommendations is directly linked to mitigating the risks of thermal, hydrolytic, and oxidative degradation.

### Long-Term Storage

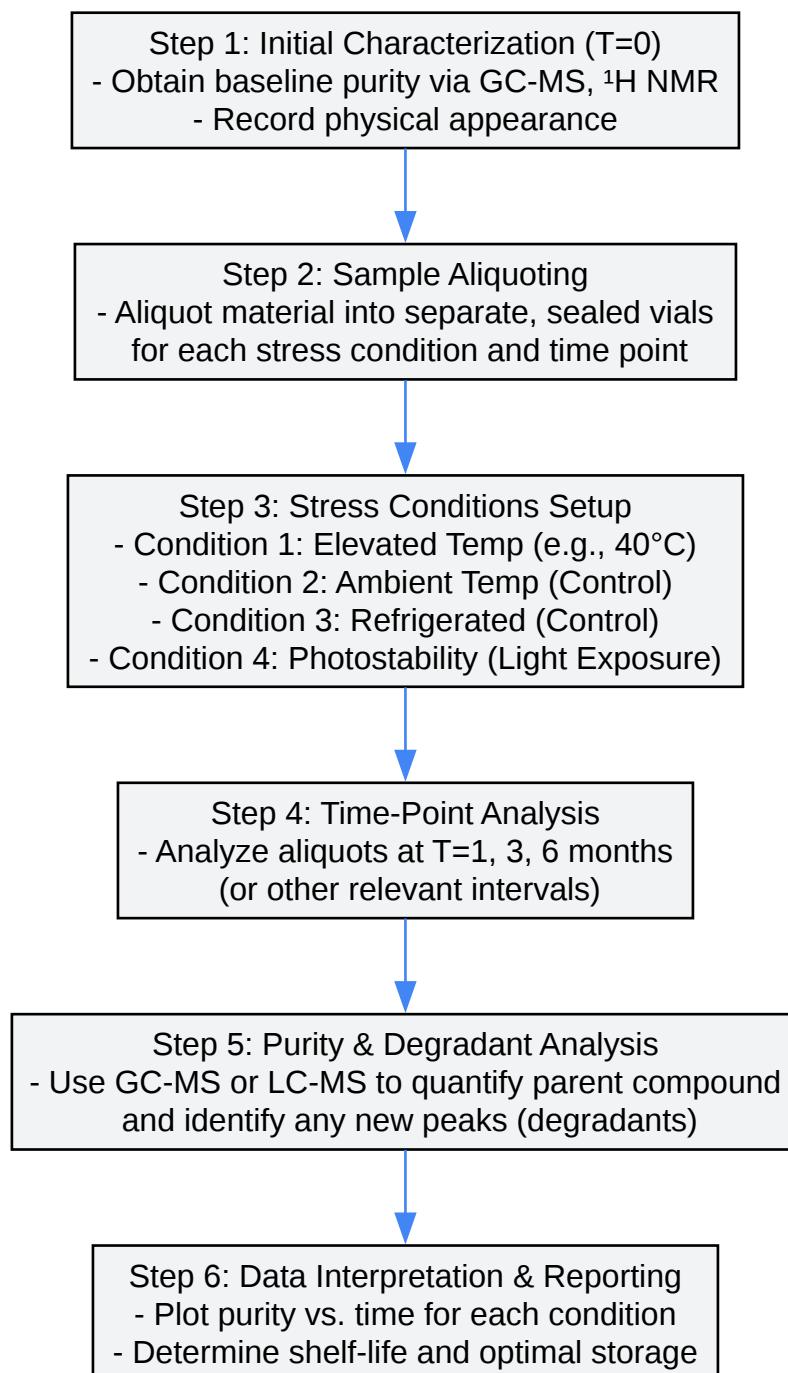
- Temperature: Store in a cool environment. Refrigeration (2-8 °C) is recommended to minimize the rate of any potential degradation reactions. For compounds with inherent strain, reducing thermal energy is a primary preservation strategy.
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and moisture, preventing potential oxidation and hydrolysis.

- Container: Use a tightly sealed, amber glass container. Amber glass protects the compound from potential photochemical degradation by blocking UV light.[13] A tight seal is critical to prevent the ingress of atmospheric moisture and oxygen.[14]
- Location: Store in a dry, well-ventilated area designated for chemical storage, away from heat sources and direct sunlight.[15]

## Incompatible Materials

To prevent hazardous reactions and degradation, **1,1-Diacetylcylopropane** should be stored separately from:

- Strong Oxidizing Agents: These can react exothermically with organic materials.
- Strong Bases and Acids: These can catalyze hydrolysis or other rearrangement reactions. [16]


## Safe Handling

- Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[14]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][13]
- Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.

## Experimental Protocol: A Self-Validating Stability Assessment

For critical applications, such as in drug development, verifying the stability of a specific batch of **1,1-Diacetylcylopropane** is essential. The following protocol provides a framework for a comprehensive stability study.

## Workflow for Stability Testing

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the stability of **1,1-Diacetylcylopropane**.

## Detailed Methodology

- Initial Analysis (Time Zero):

- Obtain a Certificate of Analysis for the batch if available.
- Independently verify the identity and purity of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) and  $^1\text{H}$  NMR spectroscopy. This provides a crucial baseline.
- Sample Preparation and Storage:
  - Aliquot the **1,1-Diacetyl cyclopropane** into several small, amber glass vials with PTFE-lined caps.
  - Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing tightly.
  - Divide the vials into groups for each storage condition to be tested (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).
- Time-Point Pull and Analysis:
  - At predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year), remove one vial from each storage condition.
  - Allow the vial to equilibrate to room temperature.
  - Analyze the sample using the same analytical methods (GC-MS, NMR) established at Time Zero.
- Data Evaluation:
  - Compare the purity results at each time point to the initial baseline.
  - For any new peaks observed in the chromatograms, attempt to identify the structure of the degradation products using mass spectrometry data.
  - The results will provide empirical data to define the optimal storage conditions and establish a reliable shelf-life for the material under specific environments.

## Conclusion

The stability of **1,1-Diacetyl cyclopropane** is fundamentally linked to its strained cyclopropane ring and its  $\beta$ -diketone functionality. While a valuable synthetic intermediate, its inherent reactivity necessitates rigorous and scientifically-grounded storage and handling protocols. By implementing the recommendations in this guide—storing the compound under cool, dark, and inert conditions, and avoiding contact with incompatible materials—researchers can ensure its integrity, leading to more reliable and reproducible scientific outcomes. For critical applications, a formal stability study is the ultimate self-validating system to guarantee material quality over time.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1-DIACETYL CYCLOPROPANE CAS#: 695-70-5 [chemicalbook.com]
- 2. 1,1-DIACETYL CYCLOPROPANE | 695-70-5 [amp.chemicalbook.com]
- 3. 1,1-Diacetyl cyclopropane | C7H10O2 | CID 272129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. The Interplay of Hydration and Hydrolysis upon the Keto–Enol Tautomerism of  $\beta$ -Diketones - Dialnet [dialnet.unirioja.es]
- 11. Emergent mechanistic diversity of enzyme-catalysed  $\beta$ -diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Stability and storage of 1,1-Diacetylcyclopropane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115079#stability-and-storage-of-1-1-diacetylcyclopropane]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)